molecular formula C7H4N2O4 B1585301 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate CAS No. 6086-24-4

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

Cat. No. B1585301
CAS RN: 6086-24-4
M. Wt: 180.12 g/mol
InChI Key: AXRCJZJVVZUOHN-UHFFFAOYSA-N
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Description

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound with the molecular formula C7H4N2O4 . It has a molecular weight of 180.12 g/mol .


Synthesis Analysis

The synthesis of this compound involves the use of triethyl phosphite in ethanol at a temperature of 70 - 78℃ for approximately 2.17 hours . The reaction takes place in an inert atmosphere. The compound 2,1,3-benzoxadiazole-5-carboxylic acid N-oxide is used as a starting material .


Molecular Structure Analysis

The molecular structure of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate consists of seven carbon atoms, four hydrogen atoms, two nitrogen atoms, and four oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate are not explicitly mentioned in the search results .

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

  • Benzimidazole derivatives, including compounds similar to 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds have shown high affinity for the AT1 receptor and effective inhibition of angiotensin II-induced pressor response, suggesting potential applications in cardiovascular diseases (Kohara et al., 1996).

Synthesis of Heterocyclic Compounds

  • The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and benzoyl cyanides under microwave irradiation involves compounds related to 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. These reactions proceed with good yield, indicating their significance in the efficient synthesis of heterocyclic compounds (Kandre et al., 2013).

Mesoionic Ring Synthesis

  • Studies on the synthesis of compounds containing fused mesoionic rings, including derivatives of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, have been reported. These studies contribute to the understanding of mesoionic chemistry, which is relevant in the development of novel organic compounds (Preston & Turnbull, 1977).

Cocrystallization Studies

  • Research on cocrystallization involving compounds like 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate has been conducted. These studies provide insights into the formation of organic cocrystalline materials and their potential applications in materials science (Du et al., 2006).

Development of Antimicrobial Agents

  • Novel benzoxazole-based 1,3,4-oxadiazoles, which are structurally related to 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, have been synthesized and screened as potential antimicrobial agents. These studies highlight the role of such compounds in the development of new drugs and treatments (Vodela et al., 2013).

Safety And Hazards

The safety and hazards associated with 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate are not specified in the search results .

properties

IUPAC Name

1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCJZJVVZUOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319330
Record name Benzofuroxan-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

CAS RN

6086-24-4
Record name 5-Carboxybenzofuroxan
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 343748
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Record name 6086-24-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzofuroxan-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 3 L reactor fitted with mechanical stirring, reflux condenser, thermometer and nitrogen inlet, KOH (72.46 g) was dissolved in ethanol (250 ml) and water (250 ml). 4-Amino-3-nitrobenzoic acid (100 g) was added and the orange suspension was heated to 65-70° C. within 30 minutes. The resulting suspension was stirred at the same temperature for 45 minutes and cooled to 0° C.±5° C. within 30 minutes. A commercially available (13% w/w) solution of sodium hypochlorite (448.93 g) was added drop wise within 1.5 hours at 0° C.±5° C. The reaction mixture was stirred at the same temperature for 2 hours and controlled by TLC (CHCl3 100/acetone 2/acetic acid 1). Water (350 ml) was added within 15 minutes at 0° C.±5° C. to give a fine yellow suspension. The reaction mixture was then acidified with a 6N HCl solution (239 ml) until 0.5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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250 mL
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100 g
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Reaction Step Four
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448.93 g
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Reaction Step Five
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239 mL
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reactant
Reaction Step Six
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58.44 g
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250 mL
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Reaction Step Eight
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350 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a 3 L reactor fitted with mechanical stirring, reflux condenser, thermometer and nitrogen inlet, KOH (72.46 g) was dissolved in ethanol (250 ml) and water (250 ml). 4-Amino-3-nitrobenzoic acid (100 g) was added and the orange suspension was heated to 65-70° C. within 30 minutes. The resulting suspension was stirred at the same temperature for 45 minutes and cooled to 0° C.±5° C. within 30 minutes. A commercially available (13% w/w) solution of sodium hypochlorite (448.93 g) was added drop wise within 1.5 hours at 0° C.±5° C. The reaction mixture was stirred at the same temperature for 2 hours and controlled by TLC (CHCl3 100/acetone 2/acetic acid 1). Water (350 ml) was added within 15 minutes at 0° C.±5° C. to give a fine yellow suspension. The reaction mixture was then acidified with a 6N HCl solution (239 ml) until 0.5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
72.46 g
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reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
448.93 g
Type
reactant
Reaction Step Five
Name
Quantity
239 mL
Type
reactant
Reaction Step Six
Name
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58.44 g
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reactant
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250 mL
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solvent
Reaction Step Eight
Name
Quantity
350 mL
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

In a 3 L reactor fitted with mechanical stirring, reflux condenser, thermometer and nitrogen inlet, KOH (72.46 g) was dissolved in ethanol (250 ml) and water (250 ml). 4-Amino-3-nitrobenzoic acid (100 g) was added and the orange suspension was heated to 65-70° C. within 30 minutes. The resulting suspension was stirred at the same temperature for 45 minutes and cooled to 0° C.±5′C within 30 minutes. A commercially available (13% w/w) solution of sodium hypochlorite (448.93 g) was added drop wise within 1.5 hours at 0° C.±5° C. The reaction mixture was stirred at the same temperature for 2 hours and controlled by TLC (CHCl3 100/acetone 2/acetic acid 1). Water (350 ml) was added within 15 minutes at 0° C.±5° C. to give a fine yellow suspension. The reaction mixture was then acidified with a 6N HCl solution (239 ml) until 0.5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
72.46 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
448.93 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
239 mL
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reactant
Reaction Step Seven
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Quantity
58.44 g
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Reaction Step Eight
Name
Quantity
250 mL
Type
solvent
Reaction Step Nine
Name
Quantity
350 mL
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Reactant of Route 2
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Reactant of Route 3
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5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Reactant of Route 4
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5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Reactant of Route 5
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5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Reactant of Route 6
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

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